![molecular formula C12H10ClIN2O2 B12908104 1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one CAS No. 88045-83-4](/img/structure/B12908104.png)
1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorobenzyl group, an iodopyrimidinone core, and an oxymethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as urea and β-ketoesters.
Introduction of the Iodine Atom: The iodination of the pyrimidinone core can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Oxymethyl Linkage Formation: The final step involves the formation of the oxymethyl linkage, which can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and chlorobenzyl positions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the iodine or chlorobenzyl positions, while coupling reactions can result in the formation of biaryl or alkyne-linked products.
Applications De Recherche Scientifique
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(((4-Chlorobenzyl)oxy)methyl)-5-bromopyrimidin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
1-(((4-Chlorobenzyl)oxy)methyl)-5-chloropyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
1-(((4-Chlorobenzyl)oxy)methyl)-5-fluoropyrimidin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific reactions such as coupling reactions, making this compound valuable in synthetic chemistry.
Propriétés
Numéro CAS |
88045-83-4 |
|---|---|
Formule moléculaire |
C12H10ClIN2O2 |
Poids moléculaire |
376.58 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methoxymethyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C12H10ClIN2O2/c13-10-3-1-9(2-4-10)7-18-8-16-6-11(14)5-15-12(16)17/h1-6H,7-8H2 |
Clé InChI |
RNEASYGXGBGZIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCN2C=C(C=NC2=O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


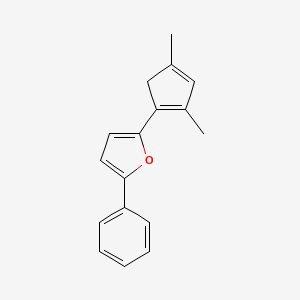
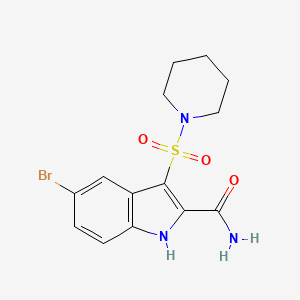
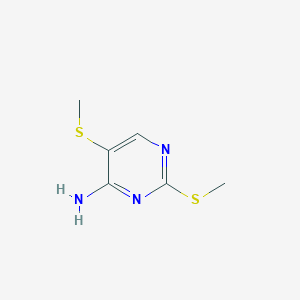
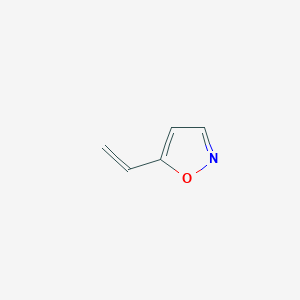
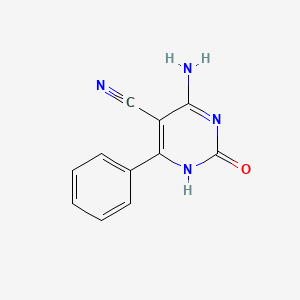
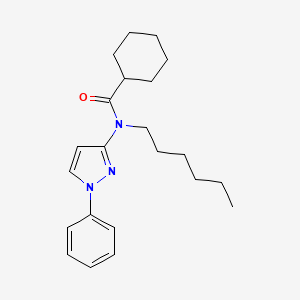

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
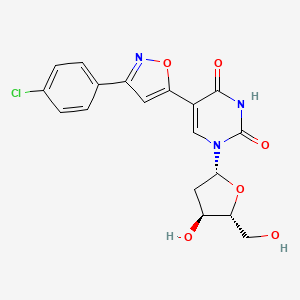
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)



